molecular formula C6H11N3 B1321796 Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine CAS No. 1083246-52-9

Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine

Cat. No.: B1321796
CAS No.: 1083246-52-9
M. Wt: 125.17 g/mol
InChI Key: RSAZAAWMBSYBFM-UHFFFAOYSA-N
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Description

Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a heterocyclic compound featuring an imidazole ring. This compound is notable for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The imidazole ring, a five-membered ring containing two nitrogen atoms, is a common structural motif in many biologically active molecules.

Scientific Research Applications

Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Serves as a ligand in coordination chemistry and as a precursor in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes

Safety and Hazards

The safety information for “Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine” includes several hazard statements such as H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Future Directions

The future directions for “Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine” could involve its use as an organic intermediate and pharmaceutical intermediate . It can be further chlorinated to prepare 1-methyl-4-chloromethylimidazole hydrochloride, which can be used in laboratory research processes and chemical production processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine can be synthesized through several methods. One common approach involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at low temperatures . The reaction mixture is then stirred at room temperature and subsequently heated to 50°C to complete the reduction process.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the condensation of 1-methylimidazole with formaldehyde, followed by reductive amination using hydrogen gas and a suitable catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated imidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Shares the imidazole ring but lacks the additional methylamine group.

    2-Methylimidazole: Similar structure but with the methyl group at a different position on the ring.

    4-Methylimidazole: Another positional isomer with the methyl group at the 4-position.

Uniqueness

Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is unique due to the presence of both a methyl group and a methylamine group on the imidazole ring. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

N-methyl-1-(1-methylimidazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-3-6-4-9(2)5-8-6/h4-5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAZAAWMBSYBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277615
Record name N,1-Dimethyl-1H-imidazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083246-52-9
Record name N,1-Dimethyl-1H-imidazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083246-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,1-Dimethyl-1H-imidazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
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